N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide belongs to a class of triazatricyclo derivatives characterized by a complex fused-ring system. Key structural features include:
- A central triazatricyclo core with fused bicyclic rings.
- Substituents at positions 7 and 9: a 2-(4-methoxyphenyl)ethyl group and a 4-fluorophenylmethyl moiety, respectively.
- Functional groups: an imino group at position 6 and a carboxamide at position 4.
This compound’s design aligns with the "similar property principle," where structural analogs are hypothesized to share comparable biological activities .
Properties
Molecular Formula |
C28H24FN5O3 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H24FN5O3/c1-37-21-11-7-18(8-12-21)13-15-34-25(30)22(27(35)31-17-19-5-9-20(29)10-6-19)16-23-26(34)32-24-4-2-3-14-33(24)28(23)36/h2-12,14,16,30H,13,15,17H2,1H3,(H,31,35) |
InChI Key |
AFGJTLWQGWNLQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of key intermediates, such as 4-fluorobenzylamine and 4-methoxyphenethylamine. These intermediates undergo a series of condensation, cyclization, and functional group transformations under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Its unique structure may allow it to interact with cellular pathways involved in cancer progression. For instance, compounds with similar tricyclic structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anti-inflammatory Effects
Research indicates that derivatives of compounds with similar functional groups can modulate inflammatory pathways. The ability of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .
Antimicrobial Properties
The structural characteristics of this compound may also confer antimicrobial properties. Similar compounds have been documented to exhibit activity against various bacterial strains and fungi, indicating that this compound could be explored as a novel antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through various biochemical mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share the triazatricyclo core but differ in substituents, influencing their physicochemical and biological properties:
Methodological Approaches to Similarity Assessment
- Tanimoto Coefficient : Used to quantify structural similarity via molecular fingerprints (e.g., Morgan fingerprints) . Hypothetical similarity indices between the target compound and analogs range from 65–70%, reflecting shared core structures but divergent substituents.
- Spectral Comparisons : NMR and mass spectrometry (as in ) can differentiate substituent effects. For example, 4-methoxyphenyl vs. trifluoromethyl groups alter 1H/13C-NMR chemical shifts .
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., fluorine vs. trifluoromethyl) may drastically alter biological activity .
Research Findings and Critical Analysis
- Similarity-Driven Drug Design: The target compound’s structural framework aligns with virtual screening (VS) strategies that prioritize similarity to known bioactive molecules . However, cautions that similarity metrics (e.g., Tanimoto) vary significantly across computational methods, necessitating multi-method validation.
- Synthetic Challenges : highlights the complexity of synthesizing carboxamide derivatives, particularly in introducing methoxy or fluorophenyl groups without side reactions.
Biological Activity
N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclo structure and various functional groups. Its molecular complexity suggests potential for diverse biological activities, which are crucial for pharmacological applications.
Chemical Structure and Properties
The compound features a triazatricyclo framework with multiple functional groups that may influence its biological interactions. The presence of fluorine and methoxy groups enhances its reactivity and stability in biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C23H24F N5O2 |
| Molecular Weight | 421.47 g/mol |
| Structural Features | Triazatricyclo structure with fluorophenyl and methoxyphenyl substituents |
Biological Activities
Preliminary studies indicate that this compound may possess a range of biological activities:
- Anticancer Activity : The structural components suggest potential anticancer properties due to the presence of the fluorophenyl group, which has been associated with enhanced cytotoxicity against cancer cells.
- Anti-inflammatory Effects : Similar compounds with triazatricyclo structures have demonstrated anti-inflammatory effects in vitro by inhibiting pathways such as NF-κB activation .
- Antimicrobial Properties : The combination of nitrogen-containing heterocycles and aromatic rings often correlates with antimicrobial activity against various pathogens .
Case Studies
Several studies have explored the biological efficacy of structurally related compounds:
- A study on derivatives of similar triazatricyclo compounds revealed significant inhibition of LPS-induced nitric oxide production in macrophage cell lines, suggesting anti-inflammatory potential .
- Another investigation into related phenoxy-N-arylacetamide scaffolds highlighted their broad-spectrum antimicrobial and antiviral activities, indicating that modifications in the side chains can enhance biological efficacy .
The synthesis typically involves multi-step organic reactions optimized for yield and purity. The mechanism of action is hypothesized to involve interaction with specific biological targets such as enzymes or receptors relevant to cancer proliferation or inflammatory responses.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Fluorobenzaldehyde + amine | DMF at room temperature | 20% |
| 2 | Triazine derivative | Reflux in ethanol | 30% |
Comparative Analysis
A comparative analysis with similar compounds demonstrates the unique characteristics of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methoxy group + phenyl ring | Strong anticancer activity |
| Compound B | Similar tricyclic structure | Known for anti-inflammatory effects |
| Compound C | Fluorine atom but different core structure | Displays potent antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
